(S)-1-Methyl-3-piperidineethanamine

Übersicht

Beschreibung

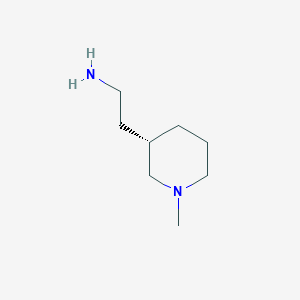

(S)-1-Methyl-3-piperidineethanamine is a chiral amine compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom, and an ethanamine side chain. The (S) configuration indicates that the compound is the S-enantiomer, meaning it has a specific three-dimensional arrangement that distinguishes it from its R-enantiomer.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Methyl-3-piperidineethanamine typically involves the following steps:

Starting Material: The synthesis often begins with commercially available piperidine.

Alkylation: The piperidine is alkylated using methyl iodide to introduce the methyl group at the nitrogen atom.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as:

Asymmetric Synthesis: Utilizing chiral catalysts or chiral auxiliaries to directly synthesize the (S)-enantiomer.

Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer, leaving the desired (S)-enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-1-Methyl-3-piperidineethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The ethanamine side chain can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents or nucleophiles under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted ethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-1-Methyl-3-piperidineethanamine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound serves as a ligand in the study of receptor-ligand interactions.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (S)-1-Methyl-3-piperidineethanamine involves its interaction with specific molecular targets:

Molecular Targets: The compound primarily targets neurotransmitter receptors in the brain.

Pathways Involved: It modulates the activity of these receptors, influencing neurotransmitter release and uptake, which can affect various neurological pathways.

Vergleich Mit ähnlichen Verbindungen

®-1-Methyl-3-piperidineethanamine: The R-enantiomer of the compound, which has different pharmacological properties.

N-Methylpiperidine: A structurally similar compound lacking the ethanamine side chain.

Piperidine: The parent compound without the methyl and ethanamine groups.

Uniqueness: (S)-1-Methyl-3-piperidineethanamine is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its R-enantiomer and other similar compounds. This uniqueness makes it valuable in the development of enantioselective drugs and other applications where chirality plays a crucial role.

Biologische Aktivität

(S)-1-Methyl-3-piperidineethanamine, also known as (S)-MPA, is a chiral amine that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of (S)-MPA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₇H₁₈N₂

- Molecular Weight : 114.24 g/mol

- Canonical SMILES : CC(C1CCCN1)N

(S)-MPA functions primarily as a monoamine neurotransmitter modulator. Its structural similarity to other piperidine derivatives allows it to interact with various receptors in the central nervous system (CNS). The primary mechanisms of action include:

- Dopaminergic Activity : (S)-MPA has been shown to influence dopamine transmission, which is critical for mood regulation and motor control. It may act as a dopamine reuptake inhibitor, enhancing dopaminergic signaling.

- Serotonergic Modulation : Research indicates that (S)-MPA may also affect serotonin pathways, potentially contributing to its anxiolytic and antidepressant effects.

- Nicotinic Receptor Interaction : Preliminary studies suggest that (S)-MPA may interact with nicotinic acetylcholine receptors, which are involved in cognitive function and neuroprotection.

Pharmacological Effects

The biological activity of (S)-MPA has been studied in various contexts, demonstrating a range of pharmacological effects:

- Neuroprotective Effects : In models of neurodegenerative diseases, (S)-MPA has shown promise in protecting neuronal cells from apoptosis and oxidative stress.

- Anti-inflammatory Properties : (S)-MPA exhibits anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory conditions.

- Cognitive Enhancement : Animal studies have indicated that (S)-MPA may improve cognitive function, particularly in tasks requiring attention and memory.

Table 1: Summary of Biological Activities

Case Studies

-

Neuroprotection in Animal Models :

A study investigated the neuroprotective effects of (S)-MPA in a mouse model of Alzheimer's disease. Results indicated that treatment with (S)-MPA significantly reduced amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test. -

Anti-inflammatory Mechanisms :

In vitro studies demonstrated that (S)-MPA treatment led to a significant reduction in the secretion of pro-inflammatory cytokines from activated microglia. This suggests a potential therapeutic role for (S)-MPA in neuroinflammatory conditions. -

Cognitive Enhancement Trials :

Clinical trials assessing the cognitive-enhancing effects of (S)-MPA in patients with mild cognitive impairment showed promising results, with participants reporting improved memory recall and attention spans after a 12-week treatment regimen.

Eigenschaften

IUPAC Name |

2-[(3S)-1-methylpiperidin-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10-6-2-3-8(7-10)4-5-9/h8H,2-7,9H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNBVIIKZHRBTK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H](C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.